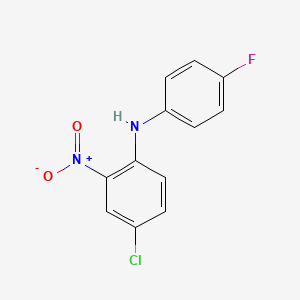![molecular formula C22H25NO3 B14005574 3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one CAS No. 746-69-0](/img/structure/B14005574.png)
3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(phenylmethyl)-: is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolizinone core with methoxy and phenylmethyl substituents. It is often studied for its potential therapeutic properties and its role in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Various substitution reactions can occur, particularly at the methoxy and phenylmethyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizinone derivatives, while reduction can produce more saturated compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound is studied for its potential pharmacological effects. It may interact with specific biological targets, leading to therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential use in treating various diseases. Research is ongoing to understand its efficacy and safety in clinical settings.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, polymers, and other advanced materials.
作用机制
The mechanism of action of 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(phenylmethyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-3-isobutyl-9,10-dimethoxy-
- 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-3-(2-methylpropyl)-9,10-dimethoxy-
Uniqueness
Compared to similar compounds, 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(phenylmethyl)- stands out due to its specific substituents, which confer unique chemical and biological properties
属性
CAS 编号 |
746-69-0 |
|---|---|
分子式 |
C22H25NO3 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
3-benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C22H25NO3/c1-25-21-11-16-8-9-23-14-17(10-15-6-4-3-5-7-15)20(24)13-19(23)18(16)12-22(21)26-2/h3-7,11-12,17,19H,8-10,13-14H2,1-2H3 |
InChI 键 |
YVZMJXWMXDNNGD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C3CC(=O)C(CN3CCC2=C1)CC4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide](/img/structure/B14005504.png)
![2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one](/img/structure/B14005516.png)
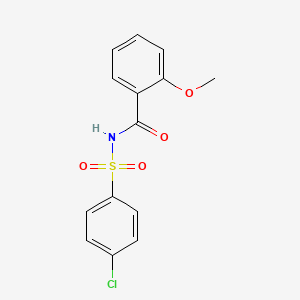
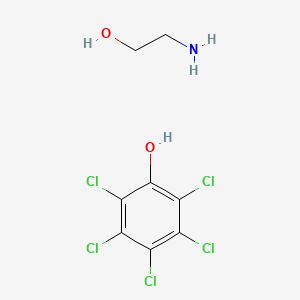
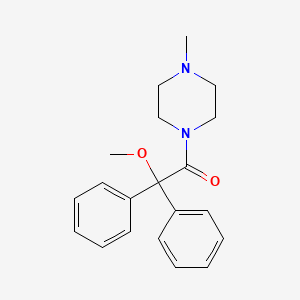
![Ethyl 2-[2-(2,4-difluorophenyl)hydrazono]-2-(2-formylamino-1,3-thiazol-4-yl)acetate](/img/structure/B14005522.png)
![2-[(8-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B14005525.png)
![2-[2-(Dimethylaminomethyl)phenyl]acetamide](/img/structure/B14005528.png)
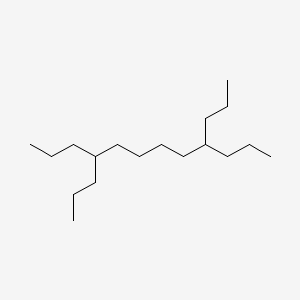

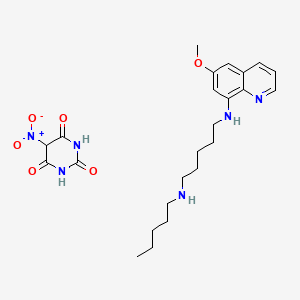
![[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate](/img/structure/B14005546.png)
